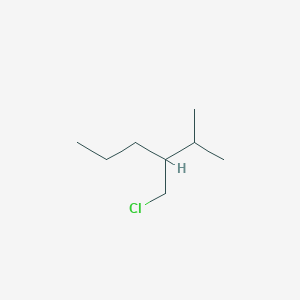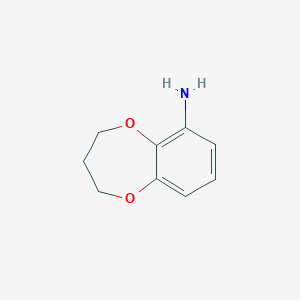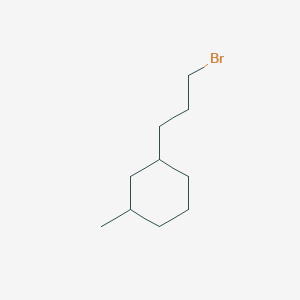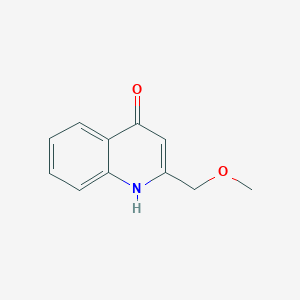
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学研究应用
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in the inflammatory response . The inhibition of COX-2 can lead to reduced production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share a similar core structure and have been studied for their analgesic and anti-inflammatory activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and its ability to inhibit COX-2 selectively. This selective inhibition makes it a promising candidate for the development of new anti-inflammatory drugs with potentially fewer side effects compared to non-selective COX inhibitors.
属性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-5(7(13)14)4-6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
InChI 键 |
MQGVATXPECKGKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=CC(=O)N1)C(=O)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)



![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)


![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)


